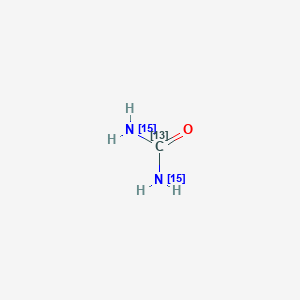

Urea-13C,15N2

Vue d'ensemble

Description

Urea-13C,15N2 is the 13C and 15N labeled Urea . It is a powerful protein denaturant via both direct and indirect mechanisms . It is a potent emollient and keratolytic agent . It is used as a diuretic agent . Blood urea nitrogen (BUN) has been utilized to evaluate renal function . It is widely used in fertilizers as a source of nitrogen and is an important raw material for the chemical industry .

Molecular Structure Analysis

The molecular formula of Urea-13C,15N2 is H2N13CONH2 . The molecular weight is 63.03 .Physical And Chemical Properties Analysis

Urea-13C,15N2 is a white to off-white solid . It is a physiological regulator of nitrogen excretion in mammals; synthesized in the liver as an end-product of protein catabolism and excreted in urine . It also occurs normally in skin .Applications De Recherche Scientifique

Clinical Studies

Urea-13C,15N2 is used in clinical studies . This high level of purity makes it suitable for use in various clinical research applications.

Renal Function Imaging

Urea-13C,15N2 is used in imaging renal urea handling in rats . The study used hyperpolarized magnetic resonance relaxometry to investigate in vivo T2 heterogeneity of hyperpolarized [13C,15N2]urea in rat kidney . The research revealed that a long T2 component of the [13C,15N2]urea signal originated from the renal extravascular space . This allows the vascular and renal filtrate contrast agent pools of the [13C,15N2]urea to be distinguished via multiexponential analysis .

Diuresis and Antidiuresis Studies

The T2 response to induced diuresis and antidiuresis was determined using 2 imaging agents—hyperpolarized [13C,15N2]urea and hyperpolarized bis-1,1- (hydroxymethyl)-1-13C-cyclopropane-2H8 . During antidiuresis, large T2 increases in the inner medulla and papilla were observed using the former agent only . Therefore, [13C,15N2]urea relaxometry is sensitive to the following 2 steps of the renal urea handling process: glomerular filtration process and inner medullary urea transporter-A1- and urea transporter-A3-mediated urea concentrating process .

Agricultural Research

Urea-13C,15N2 can also be used in agricultural research . For example, it can be used to study the residual label in crops .

Orientations Futures

Urea-13C,15N2 is currently used for the Urea Breath Test (UBT) and is available as a rapid diagnostic test for the detection of Helicobacter pylori infections . It has also been used in a study demonstrating the feasibility of using hyperpolarized [13C]t-butanol and [13C,15N2]urea for assessing in vivo perfusion in cervical spinal cord .

Propriétés

IUPAC Name |

bis(15N)(azanyl)(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973642 | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.035 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea-13C,15N2 | |

CAS RN |

58069-83-3 | |

| Record name | Urea-13C-15N2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58069-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~13~C,~15~N_2_)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the synthesis of Urea-13C,15N2 important for analytical chemistry?

A1: The synthesis of stable isotope-labeled compounds like Urea-13C,15N2 is crucial for analytical chemistry, particularly in the field of food safety. [, ] As described in the research, this compound enables the accurate detection and quantification of nitrofurazone in feed and food. [] This is because the unique isotopic signature of Urea-13C,15N2 allows it to be distinguished from naturally occurring urea. When used in analytical techniques like mass spectrometry, this allows researchers to precisely track the presence and concentration of nitrofurazone.

Q2: What synthetic approach is used to produce Urea-13C,15N2?

A2: The research highlights a method for synthesizing Urea-13C,15N2 utilizing a reaction between carbon monoxide and ammonia in the presence of sulfur. [] This method allows for the specific incorporation of the desired isotopes (Carbon-13 and Nitrogen-15) into the urea molecule. This controlled synthesis is essential for creating a standard with a known isotopic composition, which is then used for accurate quantification in analytical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)

![(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol](/img/structure/B130971.png)

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)

![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate](/img/structure/B130989.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)